molecular formula C6H14O12P2 B13155546 D-fructofuranose 2,6-bisphosphate

D-fructofuranose 2,6-bisphosphate

カタログ番号: B13155546
分子量: 340.12 g/mol
InChIキー: YXWOAJXNVLXPMU-VRPWFDPXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: D-fructofuranose 2,6-bisphosphate can be synthesized through the phosphorylation of fructose 6-phosphate using ATP in the presence of the enzyme phosphofructokinase 2 (PFK-2). The reaction conditions typically involve a buffered aqueous solution at physiological pH and temperature .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. enzymatic synthesis using recombinant PFK-2 in bioreactors could be a feasible approach.

化学反応の分析

Types of Reactions: D-fructofuranose 2,6-bisphosphate primarily undergoes phosphorylation and dephosphorylation reactions. It can be hydrolyzed to fructose 2-phosphate and inorganic phosphate by the enzyme fructose-2,6-bisphosphate 6-phosphohydrolase .

Common Reagents and Conditions:

    Phosphorylation: ATP and PFK-2 enzyme in a buffered solution.

    Dephosphorylation: Water and fructose-2,6-bisphosphate 6-phosphohydrolase enzyme.

Major Products:

作用機序

D-fructofuranose 2,6-bisphosphate exerts its effects by allosterically modulating the activity of phosphofructokinase 1 and fructose 1,6-bisphosphatase. It increases the affinity of phosphofructokinase 1 for fructose 6-phosphate, thereby enhancing glycolysis. Conversely, it decreases the activity of fructose 1,6-bisphosphatase, inhibiting gluconeogenesis .

類似化合物との比較

生物活性

D-Fructofuranose 2,6-bisphosphate (Fru-2,6-P2) is a significant regulatory metabolite in cellular metabolism, primarily involved in the control of glycolysis and gluconeogenesis. This article explores its biological activity, mechanisms of action, and implications in various metabolic pathways, particularly in relation to cancer metabolism and other physiological processes.

Overview of this compound

This compound is a pentose phosphate derivative that plays a crucial role as an allosteric regulator of key metabolic enzymes. It is synthesized from β-D-fructofuranose 6-phosphate by the enzyme 6-phosphofructo-2-kinase (PFKFB) and can be hydrolyzed back to β-D-fructofuranose 6-phosphate by fructose-2,6-bisphosphatase (FBPase) . The compound is present across various species, from bacteria to humans, highlighting its evolutionary importance in metabolism.

Regulation of Glycolysis and Gluconeogenesis

This compound is primarily known for its role in regulating the glycolytic pathway:

  • Allosteric Activation of Phosphofructokinase-1 (PFK1) : Fru-2,6-P2 enhances the affinity of PFK1 for its substrate fructose-6-phosphate while simultaneously relieving inhibition by ATP. This action promotes increased glycolytic flux under conditions where energy demand is high .
  • Inhibition of Fructose-1,6-Bisphosphatase (FBPase1) : By inhibiting FBPase1, Fru-2,6-P2 prevents gluconeogenesis when glucose levels are sufficient or energy demands are high . This dual regulatory mechanism allows for tight control over glucose metabolism.

Role in Cancer Metabolism

Recent studies have highlighted the critical role of Fru-2,6-P2 in cancer cell metabolism. Elevated levels of this metabolite are often observed in tumor cells, correlating with increased glycolytic activity—a phenomenon known as the Warburg effect. This effect allows cancer cells to proliferate rapidly despite the presence of oxygen .

Research indicates that Fru-2,6-P2 levels are regulated by various signaling pathways including those activated by growth factors such as EGFR. The activation leads to enhanced PFKFB activity and subsequent increases in Fru-2,6-P2 synthesis, promoting cell proliferation and survival .

Implications for Therapeutics

Given its pivotal role in metabolic regulation, targeting the enzymes that synthesize or degrade Fru-2,6-P2 represents a potential therapeutic strategy for managing metabolic disorders and cancer. Inhibitors of PFKFB or FBPase could modulate glycolytic flux and potentially suppress tumor growth .

Case Studies and Research Findings

A variety of studies have investigated the biological activity of this compound:

Study Findings
Pilkis et al. (1981)Demonstrated that Fru-2,6-P2 acts as an activator for PFK1 and an inhibitor for FBPase1. This study laid foundational knowledge on its regulatory roles in liver metabolism .
Mörikofer-Zwez et al. (1981)Showed that glucagon treatment increases FBPase activity while Fru-2,6-P2 inhibits it in vitro, indicating a complex regulatory relationship influenced by hormonal signals .
Müller et al. (1981)Investigated phosphorylation effects on FBPase activity in yeast, revealing insights into post-translational modifications affecting enzyme function .
Recent Cancer StudiesHighlighted how altered Fru-2,6-P2 levels correlate with cancer cell survival and proliferation rates; targeting this pathway may enhance treatment efficacy against tumors .

特性

分子式

C6H14O12P2

分子量

340.12 g/mol

IUPAC名

[(3S,4S,5R)-3,4-dihydroxy-2-(hydroxymethyl)-5-(phosphonooxymethyl)oxolan-2-yl] dihydrogen phosphate

InChI

InChI=1S/C6H14O12P2/c7-2-6(18-20(13,14)15)5(9)4(8)3(17-6)1-16-19(10,11)12/h3-5,7-9H,1-2H2,(H2,10,11,12)(H2,13,14,15)/t3-,4-,5+,6?/m1/s1

InChIキー

YXWOAJXNVLXPMU-VRPWFDPXSA-N

異性体SMILES

C([C@@H]1[C@H]([C@@H](C(O1)(CO)OP(=O)(O)O)O)O)OP(=O)(O)O

正規SMILES

C(C1C(C(C(O1)(CO)OP(=O)(O)O)O)O)OP(=O)(O)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。